N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic detergent . It is used for protein solubilization .
Synthesis Analysis
The compound has been synthesized and its molecular structure confirmed by H NMR and FTIR .Molecular Structure Analysis
The compound has been used in studies to evaluate protein structural changes in mixed systems of ionic and zwitterionic surfactants . It has also been used to investigate the interaction between ionic liquids and zwitterionic surfactants .Chemical Reactions Analysis
This compound has been used in studies to assess protein structural changes in a mixed system of ionic and zwitterionic surfactants . It has also been used in a study to investigate the interaction between ionic liquid and zwitterionic surfactant .Physical and Chemical Properties Analysis
The compound has a micellar average molecular weight of 18,500 and an aggregation number of 55 . It is soluble in water at 1 M at 20 °C .Scientific Research Applications
Molecular Dynamics and Surface Properties
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB12-3) has been studied for its ability to form a closely packed mono-layer at the air/water interface. Molecular dynamics simulations reveal that SB12-3 has strong interactions with water molecules, especially its anionic sulfonic groups, and displays salt resistance behavior, particularly with divalent ions (Qu et al., 2016).
Interactions with Other Surfactants
Research on the interactions between SB12-3 and other surfactants like sodium dodecyl sulfate (SDS) shows strong interactions between zwitterionic and anionic surfactants. This synergy influences the critical micelle concentration (cmc) and can exhibit synergistic behavior above certain mole fractions (McLachlan & Marangoni, 2006).
Biosurfactant Interactions
The interactions between SB12-3 and the lipopeptide Surfactin have been studied, indicating that molecule structure and mole ratio significantly influence synergism. The study of surfactin and sulfopropyl betaines, including SB12-3, suggests spherical aggregate formation, aligning with small-angle neutron scattering data (Liu et al., 2013).
Oil/Water Interface Properties
The oil/water interfacial properties of SB12-3 combined with anionic surfactants reveal that the synergistic effect between surfactants is greatly affected by their molecular structure. This knowledge assists in understanding optimal surfactant selection for enhancing oil recovery (Su et al., 2021).
Micellar Behavior in Mixed Systems
Studies on the aggregation behavior of SB12-3 in mixed systems at the oil/water interface show synergistic effects between SB12-3 and other surfactants, influencing hydrophilic and hydrophobic properties. This synergism is important for understanding intermolecular interactions in complex systems (Li et al., 2017).
Ion Chromatography Applications
SB12-3 has been utilized in ion chromatography for the simultaneous separation of inorganic cations and anions, offering insights into the mechanisms involved in such separations (Hu et al., 1997).
Mechanism of Action
Safety and Hazards
The compound is irritating to eyes, respiratory system, and skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also recommended to avoid ingestion and inhalation, and to avoid dust formation .
Future Directions
The compound has been used in research to evaluate protein structural changes in mixed systems of ionic and zwitterionic surfactants . It has also been used to investigate the interaction between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for research involving this compound.
Properties
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSFJTYBVKZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049222 | |
Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |
Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21215 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14933-08-5, 68201-55-8 | |
Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL SULTAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.